molecular formula C18H23As B14506057 (2-Methylphenyl)(4-methylphenyl)(2-methylpropyl)arsane CAS No. 62830-12-0

(2-Methylphenyl)(4-methylphenyl)(2-methylpropyl)arsane

Cat. No.: B14506057
CAS No.: 62830-12-0
M. Wt: 314.3 g/mol
InChI Key: BOWCWYRUTFGPQK-UHFFFAOYSA-N
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Description

(2-Methylphenyl)(4-methylphenyl)(2-methylpropyl)arsane: is an organoarsenic compound with the molecular formula C18H23As It is known for its unique structure, which includes two methylphenyl groups and a methylpropyl group attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylphenyl)(4-methylphenyl)(2-methylpropyl)arsane typically involves the reaction of aryl halides with arsine derivatives under controlled conditions. One common method is the reaction of 2-methylphenylmagnesium bromide and 4-methylphenylmagnesium bromide with (2-methylpropyl)arsine in the presence of a catalyst such as palladium. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-80°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high purity and yield. Safety measures are crucial due to the toxic nature of arsine compounds.

Chemical Reactions Analysis

Types of Reactions: (2-Methylphenyl)(4-methylphenyl)(2-methylpropyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.

    Substitution: The aryl groups can undergo electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed.

Major Products:

    Oxidation: Arsenic trioxide (As2O3) and other oxides.

    Reduction: Lower oxidation state arsenic compounds.

    Substitution: Various substituted arylarsine derivatives.

Scientific Research Applications

Chemistry: (2-Methylphenyl)(4-methylphenyl)(2-methylpropyl)arsane is used as a precursor in the synthesis of more complex organoarsenic compounds. It serves as a building block for the development of new materials with unique properties.

Biology and Medicine: In biological research, this compound is studied for its potential use in targeted drug delivery systems. Its ability to interact with specific biological molecules makes it a candidate for developing arsenic-based therapeutics.

Industry: In the industrial sector, this compound is used in the production of semiconductors and other electronic materials. Its unique properties make it suitable for applications requiring precise control of electrical characteristics.

Mechanism of Action

The mechanism of action of (2-Methylphenyl)(4-methylphenyl)(2-methylpropyl)arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can be harnessed for therapeutic purposes, such as in the treatment of certain cancers.

Comparison with Similar Compounds

    (2-Methylphenyl)(4-methylphenyl)arsane: Lacks the 2-methylpropyl group, resulting in different chemical properties.

    (2-Methylphenyl)(4-methylphenyl)(ethyl)arsane: Contains an ethyl group instead of a 2-methylpropyl group, affecting its reactivity and applications.

Uniqueness: (2-Methylphenyl)(4-methylphenyl)(2-methylpropyl)arsane is unique due to the presence of both 2-methylphenyl and 4-methylphenyl groups along with a 2-methylpropyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62830-12-0

Molecular Formula

C18H23As

Molecular Weight

314.3 g/mol

IUPAC Name

(2-methylphenyl)-(4-methylphenyl)-(2-methylpropyl)arsane

InChI

InChI=1S/C18H23As/c1-14(2)13-19(17-11-9-15(3)10-12-17)18-8-6-5-7-16(18)4/h5-12,14H,13H2,1-4H3

InChI Key

BOWCWYRUTFGPQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[As](CC(C)C)C2=CC=CC=C2C

Origin of Product

United States

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